2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group. A sulfanyl (-S-) linker at position 6 connects to an acetamide moiety, which is further functionalized with a 4-methyl-1,3-thiazol-2-yl group. Key structural attributes include:
- Thiazole ring: The sulfur atom in the thiazole may improve lipophilicity and hydrogen-bonding capacity.
- Triazolo-pyridazine core: A planar heterocyclic system that could facilitate interactions with enzymes or receptors via hydrophobic or intercalation mechanisms.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S2/c1-11-9-30-19(20-11)21-16(26)10-29-17-7-6-15-22-23-18(25(15)24-17)12-4-5-13(27-2)14(8-12)28-3/h4-9H,10H2,1-3H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWNBSIYZYYWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiol-containing reagents.
Attachment of the Thiazole Moiety: The final step involves the coupling of the triazolopyridazine core with the thiazole moiety, typically through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Antiviral Activity: Inhibits viral replication by targeting viral enzymes and proteins.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Key Observations :
- Thiadiazole derivatives (e.g., ) are often explored for antimicrobial activity, whereas triazolo-pyridazines are associated with kinase modulation .
Substituent Modifications
Key Observations :
- Replacing thiazole (target) with oxazole () reduces lipophilicity, which could lower bioavailability but improve solubility.
- Bulky substituents (e.g., ’s furan carboxamide) may hinder binding to compact active sites .
Functional Group Effects
- 3,4-Dimethoxyphenyl (Target Compound) : Methoxy groups enhance electron density, favoring interactions with hydrophobic pockets (e.g., in kinases) .
- 2-Fluoro-4-pyridinyl () : Fluorine’s electronegativity and pyridine’s basicity may improve target affinity but reduce metabolic stability .
- 4-Bromophenyl () : Bromine’s steric and electronic effects could increase binding affinity but raise toxicity risks .
Research Findings and Inferred Trends
- Activity vs. Core Structure : Triazolo-pyridazines (target) are more likely to target enzymes requiring planar interactions (e.g., topoisomerases), while thiadiazoles () may favor redox-active targets .
- Substituent-Driven Solubility : Thiazole-containing analogs (target, ) exhibit higher logP values than oxazole or furan derivatives, suggesting better membrane penetration .
- Halogen Effects : Bromine or fluorine substitution () may enhance potency but require optimization for toxicity .
Biological Activity
The compound 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, particularly focusing on its anticancer and enzyme inhibitory effects.
Chemical Structure
The compound's structure can be broken down into several key components:
- Triazolo-pyridazine moiety : This part is responsible for various biological activities.
- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Thiazole and acetamide functionalities : Contribute to its biological activity through potential interactions with biological targets.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of similar triazolo derivatives against various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The following table summarizes the IC50 values of related compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that derivatives similar to our compound exhibit promising anticancer properties, suggesting that further research could validate the specific activity of this compound in inhibiting tumor growth .
Enzyme Inhibition
The compound has been implicated in the inhibition of various enzymes critical for cancer progression. For example:
- c-Met kinase inhibition : Compounds with similar triazolo structures have demonstrated potent inhibitory effects on c-Met kinase, a target in cancer therapy. The IC50 values for these compounds are comparable to established inhibitors like Foretinib .
The proposed mechanism of action for compounds containing the triazolo-pyridazine scaffold involves:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases such as c-Met.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through various pathways .
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in the G0/G1 phase, further inhibiting proliferation.
Case Studies
Several case studies have highlighted the efficacy of triazolo derivatives in preclinical models:
- In a study involving A549 cells treated with a triazolo derivative similar to our compound, significant apoptosis was observed alongside a reduction in cell viability.
- Another study reported that derivatives led to a decrease in tumor size in xenograft models when administered at specific dosages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
